4-[({5-[(BENZYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
4-[({5-[(BENZYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a piperidine ring, and a triazole ring, all connected through sulfur and benzyl linkages. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({5-[(BENZYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the Benzylsulfanyl Group: This step involves the substitution of a benzylsulfanyl group onto the triazole ring.
Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors to form the triazine ring.
Coupling of the Triazole and Triazine Rings: This step involves the coupling of the triazole and triazine rings through a sulfur linkage.
Introduction of the Piperidine Ring: This step involves the substitution of a piperidine ring onto the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques (e.g., crystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions
4-[({5-[(BENZYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
4-[({5-[(BENZYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of other complex molecules.
Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[({5-[(BENZYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity.
Modulation of Signaling Pathways: The compound may modulate specific signaling pathways, affecting cellular processes.
Interaction with Receptors: The compound may interact with specific receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[({5-[(BENZYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE include:
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds have similar sulfur-containing functional groups and are used for their antimicrobial and anti-inflammatory activities.
Pyrazole Derivatives: These compounds have similar nitrogen-containing heterocycles and are used for their biological activities.
Dichloroaniline Derivatives: These compounds have similar aromatic ring structures and are used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[[5-(benzylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8S2/c26-23-27-21(28-24(29-23)32-14-8-3-9-15-32)17-35-25-31-30-22(33(25)20-12-6-2-7-13-20)18-34-16-19-10-4-1-5-11-19/h1-2,4-7,10-13H,3,8-9,14-18H2,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZIHCKTCSZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=NN=C(N3C4=CC=CC=C4)CSCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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